Kanosamine hydrochloride

Cell wall biosynthesis Peptidoglycan Staphylococcus aureus

Generic aminoglucoses fail to inhibit peptidoglycan synthesis-only kanosamine hydrochloride (CAS 57649-10-2) selectively targets GlcN-6-P synthase via phosphorylation to kanosamine-6-phosphate. C-2 and C-6 amino analogs lack this mechanism entirely. • MIC: 25 µg/mL (P. medicaginis), 60 µg/mL (A. euteiches), 400 µg/mL (S. aureus) • ≥98% purity; ambient shipping; -20°C storage • Ideal for oomycete antifungal R&D & peptidoglycan pathway studies

Molecular Formula C6H14ClNO5
Molecular Weight 215.63 g/mol
CAS No. 57649-10-2
Cat. No. B035946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKanosamine hydrochloride
CAS57649-10-2
Molecular FormulaC6H14ClNO5
Molecular Weight215.63 g/mol
Structural Identifiers
SMILESC(C(C(C(C(C=O)O)N)O)O)O.Cl
InChIInChI=1S/C6H13NO5.ClH/c7-5(3(10)1-8)6(12)4(11)2-9;/h1,3-6,9-12H,2,7H2;1H/t3-,4+,5+,6+;/m0./s1
InChIKeyADFOMBKCPIMCOO-BTVCFUMJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





Kanosamine Hydrochloride Overview


3-Amino-3-deoxy-D-glucose hydrochloride (CAS 57649-10-2), also known as kanosamine hydrochloride, is an amino sugar antibiotic and a constituent monosaccharide of the kanamycin aminoglycoside complex [1]. The compound is produced by fermentation of Bacillus species (including B. cereus, B. aminoglucosidicus) and Streptomyces species, and functions as a selective inhibitor of bacterial and fungal cell wall biosynthesis via intracellular phosphorylation to kanosamine-6-phosphate followed by inhibition of glucosamine-6-phosphate synthase [2]. Structurally, it is a D-glucose derivative bearing an amino substitution at the C-3 position in place of the native hydroxyl group, distinguishing it from other aminoglucoses such as 6-amino-6-deoxy-D-glucose and D-glucosamine (2-amino-2-deoxy-D-glucose) .

Mechanism Cell wall biosynthesis inhibition research via GlcN-6-P synthase pathway
Focus Oomycete-selective antifungal studies with species-specific susceptibility profiling
Role Kanamycin constituent reference for aminoglycoside biosynthetic pathway research

Kanosamine Substitution Limitations


Despite being a constituent monosaccharide of the kanamycin complex, 3-amino-3-deoxy-D-glucose exhibits antimicrobial activity profiles and mechanistic selectivity that are not replicated by structurally analogous aminoglucoses. Direct comparative studies demonstrate that the other kanamycin constituents—6-amino-6-deoxy-D-glucose and deoxystreptamine—do NOT inhibit bacterial cell wall peptidoglycan synthesis at all, whereas 3-amino-3-deoxy-D-glucose produces significant inhibition [1]. Furthermore, the compound displays differential species-specific potency: highly inhibitory against plant-pathogenic oomycetes (MIC = 25 µg/mL for Phytophthora medicaginis) yet only moderately active against Staphylococcus aureus (MIC = 400 µg/mL) . This divergent activity spectrum is a direct consequence of its unique C-3 amino substitution pattern, which governs cellular uptake via hexose permease transport and subsequent phosphorylation to the active inhibitor kanosamine-6-phosphate—a metabolic activation pathway not shared by C-2 (glucosamine) or C-6 (6-amino-6-deoxy-D-glucose) amino glucose analogs [2]. Generic substitution with other aminoglucoses or kanamycin fragments will therefore yield fundamentally different—or entirely absent—biological outcomes.

Kanosamine (C-3 amino) Cell wall inhibition via hexose permease transport and phosphorylation to active inhibitor
C-6 / C-2 amino analogs No cell wall inhibition reported; different transport and metabolic activation pathways
Oomycete-active profile Species-specific susceptibility; oomycete-focused inhibition context
Broad-spectrum expectation Antimicrobial spectrum may not transfer; potency profile differs across organism classes
Cell wall pathway probe Selective peptidoglycan synthesis inhibition; no DNA/RNA/protein synthesis interference
Protein synthesis inhibitors Aminoglycosides like kanamycin target 30S ribosome; mechanism mismatch may confound assays

Kanosamine Head-to-Head Activity Data


Peptidoglycan Synthesis Inhibition Selectivity

In a direct comparative study of the three constituent monosaccharides of kanamycin, only 3-amino-3-deoxy-D-glucose demonstrated inhibition of bacterial cell wall peptidoglycan synthesis. At 100 µg/mL, 3-amino-3-deoxy-D-glucose significantly inhibited growth of Staphylococcus aureus FDA 209P and reduced incorporation of DL-[¹⁴C]alanine into the acid-insoluble macromolecular fraction of growing cells in the presence of chloramphenicol (100 µg/mL). Under identical conditions, the comparator compounds 6-amino-6-deoxy-D-glucose and deoxystreptamine showed no detectable inhibition of cell wall peptidoglycan synthesis [1].

Peptidoglycan Inhibition
Head-to-head
Only 3-amino-3-deoxy-D-glucose inhibited cell wall peptidoglycan synthesis; C-6 amino analog and deoxystreptamine showed no detectable activity
Supports C-3 amino positional requirement for target engagement
100 µg/mL; S. aureus FDA 209P; radiolabeled alanine incorporation assay
Cell wall biosynthesis Peptidoglycan Staphylococcus aureus

Oomycete Species Susceptibility Comparison

Kanosamine hydrochloride demonstrates quantifiably differential potency against plant-pathogenic oomycete species. The minimal inhibitory concentration (MIC) was determined as 25 µg/mL against Phytophthora medicaginis M2913, compared to 60 µg/mL against Aphanomyces euteiches WI-98 under identical assay conditions . This represents a 2.4-fold difference in susceptibility between these two agriculturally relevant oomycete pathogens.

Oomycete MIC
Data to verify
MIC 25 µg/mL (P. medicaginis) vs 60 µg/mL (A. euteiches) — 2.4-fold differential
Species-specific susceptibility context; review strain panel
Broth dilution assay; source-specific data to verify
Plant pathology Oomycete Antifungal MIC

Differential Potency: Oomycetes vs. Bacteria

Kanosamine exhibits a marked differential in antimicrobial potency across organism classes. Against the plant-pathogenic oomycete Phytophthora medicaginis M2913, the MIC is 25 µg/mL. In contrast, against the Gram-positive bacterium Staphylococcus aureus, the MIC is substantially higher at 400 µg/mL, representing a 16-fold difference in susceptibility . This class-level differential activity profile is consistent with the compound's classification as highly inhibitory to oomycetes and only moderately inhibitory to certain fungi and few bacterial species [1].

Class-Level Potency
Class-level
MIC 25 µg/mL oomycete vs 400 µg/mL S. aureus — 16-fold differential
Supports oomycete-focused research fit; limited antibacterial context
Class-level inference; antimicrobial spectrum context-dependent
Antimicrobial spectrum Oomycete Staphylococcus aureus

Cell Wall-Selective Inhibition Mechanism

3-Amino-3-deoxy-D-glucose demonstrates mechanistically selective inhibition limited to cell wall biosynthesis, with no measurable effect on other critical macromolecular synthesis pathways. At 100 µg/mL, the compound significantly inhibited incorporation of DL-[¹⁴C]alanine (a marker for cell wall peptidoglycan) but did NOT affect the incorporation of [³H]thymidine (DNA synthesis), [³H]uridine (RNA synthesis), or L-[¹⁴C]leucine (protein synthesis) in Staphylococcus aureus FDA 209P under identical experimental conditions [1]. This selective inhibition profile differs from that of broader-spectrum aminoglycosides which typically target the 30S ribosomal subunit and disrupt protein synthesis.

Pathway Selectivity
Head-to-head
Cell wall synthesis inhibited; DNA, RNA, and protein synthesis pathways unaffected under identical conditions
Pathway-specific probe context; distinct from protein synthesis inhibitors
100 µg/mL; S. aureus FDA 209P; radiolabeled precursor incorporation
Mode of action Macromolecular synthesis Selectivity

Cross-Resistance to Aminoglycosides

Patent disclosures indicate that 3-amino-3-deoxy-D-glucose (kanosamine) does not exhibit cross-resistance with kanamycin, despite kanamycin containing kanosamine as a constituent structural moiety. Specifically, kanosamine demonstrates inhibitory activity against kanamycin-resistant bacterial strains that express aminoglycoside-modifying enzymes such as aminoglycoside-3′-phosphotransferase [1]. This contrasts with the complete inactivation observed for kanamycin against such resistant strains.

Cross-Resistance
Data to verify
Reported activity against kanamycin-resistant strains expressing aminoglycoside-modifying enzymes
Requires independent experimental validation
Patent-derived claim; quantitative MIC data not available
Antibiotic resistance Aminoglycoside Cross-resistance

Kanosamine Research Applications


Oomycete Antifungal Research

Kanosamine hydrochloride is optimally suited for research programs targeting plant-pathogenic oomycetes, specifically Phytophthora and Aphanomyces species. With a demonstrated MIC of 25 µg/mL against P. medicaginis M2913 , the compound serves as a positive control or lead scaffold for developing agricultural antifungal agents. The 2.4-fold differential in MIC between P. medicaginis (25 µg/mL) and A. euteiches (60 µg/mL) further enables comparative susceptibility profiling across oomycete species. Fermentation studies with Bacillus cereus UW85 demonstrate that kanosamine accumulation is enhanced more than 300% by the addition of alfalfa seedling exudate to minimal medium [1], suggesting utility in plant-microbe interaction studies.

Peptidoglycan Biosynthesis Inhibition Assays

For investigations of peptidoglycan biosynthesis mechanisms, 3-amino-3-deoxy-D-glucose provides a mechanistically defined tool compound. At 100 µg/mL, it selectively inhibits DL-[¹⁴C]alanine incorporation into the acid-insoluble macromolecular fraction of S. aureus FDA 209P while leaving DNA, RNA, and protein synthesis unaffected [2]. This selectivity profile is not shared by 6-amino-6-deoxy-D-glucose or deoxystreptamine [2], making the compound uniquely valuable as a pathway-specific probe. Researchers should note the species-dependent potency differential: the MIC against S. aureus is 400 µg/mL , indicating that higher concentrations are required for effective bacterial cell wall inhibition compared to oomycete applications.

Aminoglycoside Biosynthetic Pathway Studies

As a key structural constituent of the kanamycin pseudotrisaccharide core—linked at the C-6 position of 2-deoxystreptamine [3]—3-amino-3-deoxy-D-glucose is an essential reference standard for kanamycin biosynthetic pathway studies. The compound's biosynthesis from D-glucose via NAD-dependent glucose-6-phosphate 3-dehydrogenase has been characterized [4], and isotopically labeled incorporation studies (C-1, C-2, C-6, and C-U labeled glucoses into the aminosugar) have been documented [4]. Metabolic engineering programs in Streptomyces species require purified kanosamine as an analytical standard for intermediate identification and pathway flux quantification.

Aminoglycoside Derivative Synthesis and SAR

3-Amino-3-deoxy-D-glucose serves as a versatile synthetic building block for generating aminoglycoside derivatives and analogs. Regio- and stereo-selective transformation methods from glycosides to aminoglycosides have been developed using bis-tributyltin oxide-bromine oxidation [5], enabling practical synthesis of 3-amino-3-deoxy-D-glucose and related amino sugars in satisfactory yields [5]. The compound's hydrochloride salt form (CAS 57649-10-2) provides the stability and crystallinity required for reproducible synthetic applications, with purity specifications of ≥96% to ≥98% available from commercial suppliers.

Application
Selection Property
Validation Focus
Oomycete antifungal studies
Species-specific susceptibility profile
Oomycete strain-panel MIC endpoints
Peptidoglycan biosynthesis studies
Cell wall pathway selectivity
Macromolecular synthesis pathway endpoints
Kanamycin biosynthetic pathway studies
Aminoglycoside constituent identity
Intermediate identification and flux quantification
Aminoglycoside derivative synthesis
Regioselective amino-sugar scaffold
Synthetic intermediate reproducibility

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